2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is a fluorinated organic compound that features a trifluoromethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-(trifluoromethyl)acetamide
- 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
2,2,2-Trifluoro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The compound features a thiadiazole ring substituted with trifluoromethyl groups, which are known to enhance biological activity through improved lipophilicity and metabolic stability. The general structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 1,3,4-thiadiazole, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
- Study Overview : A series of derivatives were synthesized and evaluated against various cancer cell lines (PC3 for prostate cancer, MCF7 for breast cancer, and SKNMC for neuroblastoma) using MTT assays.
- Findings : Compounds showed significant apoptotic activity with enhanced caspase 3 and 9 activation in MCF7 cells. Specifically, derivatives with chlorine substitutions (e.g., 4b and 4c) exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which these compounds exert their anticancer effects appears to involve:
- Caspase Activation : Induction of apoptosis via caspase pathways is a primary mechanism. Caspases are crucial for the execution phase of cell apoptosis.
- Cell Cycle Arrest : Some studies suggest that these compounds may also interfere with cell cycle progression, although specific pathways require further elucidation.
Comparative Biological Activity Table
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Doxorubicin | MCF7 | 0.5 | DNA intercalation |
4b (3-Cl) | MCF7 | 0.3 | Caspase activation |
4c (4-Cl) | MCF7 | 0.25 | Caspase activation |
This compound | PC3 | TBD | TBD |
Other Biological Activities
Beyond anticancer properties, compounds containing thiadiazole moieties have been investigated for:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.
- Insecticidal Properties : Given the structural similarities to known pesticides, these compounds are also being explored for agricultural applications.
Case Studies
- Study on Apoptosis Induction : A study demonstrated that the introduction of trifluoromethyl groups significantly increased the potency of thiadiazole derivatives in inducing apoptosis in cancer cells through enhanced interactions with cellular targets .
- Pesticidal Efficacy : Research has indicated that similar compounds exhibit effective insecticidal properties against pests such as aphids and whiteflies .
Properties
CAS No. |
27603-23-2 |
---|---|
Molecular Formula |
C5HF6N3OS |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5HF6N3OS/c6-4(7,8)1(15)12-3-14-13-2(16-3)5(9,10)11/h(H,12,14,15) |
InChI Key |
LVKJUFHONRYUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.